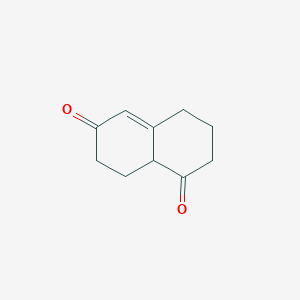![molecular formula C12H15NSSi B14652050 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine CAS No. 51459-68-8](/img/structure/B14652050.png)
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine is a heterocyclic compound that features both a thiophene and a pyridine ring. The presence of the trimethylsilyl group on the thiophene ring adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide then generates the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be crucial.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyridine ring.
Substitution: Both the thiophene and pyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Trimethylsilyl cyanide (TMSCN) is commonly used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Scientific Research Applications
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action for 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine involves its interaction with molecular targets through its heterocyclic rings. The trimethylsilyl group can influence the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or electron transport in materials science .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar structure but lacks the thiophene ring.
2-(Tributylstannyl)thiophene: Contains a thiophene ring but with a tributylstannyl group instead of trimethylsilyl.
3-(Trimethylsilyl)pyridine-4-carbonitrile: Similar pyridine structure with a different substituent.
Uniqueness
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine is unique due to the combination of the thiophene and pyridine rings with a trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
51459-68-8 |
|---|---|
Molecular Formula |
C12H15NSSi |
Molecular Weight |
233.41 g/mol |
IUPAC Name |
trimethyl-(2-pyridin-2-ylthiophen-3-yl)silane |
InChI |
InChI=1S/C12H15NSSi/c1-15(2,3)11-7-9-14-12(11)10-6-4-5-8-13-10/h4-9H,1-3H3 |
InChI Key |
QCIFVIPBCMMJKS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(SC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


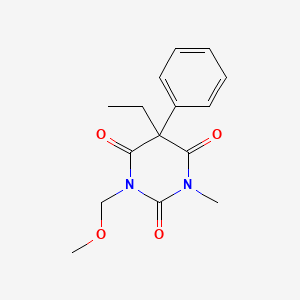
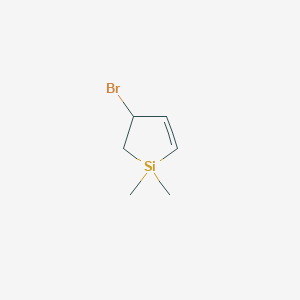
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
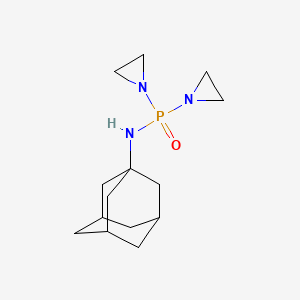
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)


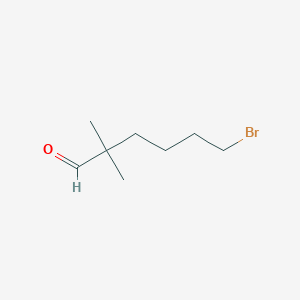
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
